molecular formula C12H17ClF3NO2 B1463644 4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride CAS No. 1185297-62-4

4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride

Cat. No. B1463644
M. Wt: 299.72 g/mol
InChI Key: HCGWIPSEIVGMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride, also known as 2-(trifluoromethyl)-4-(2-propan-2-yloxyethoxy)aniline hydrochloride, is a compound belonging to the class of organic compounds known as anilines. It is a white, crystalline solid with a molecular weight of 279.7 g/mol and a melting point of 140°C. It is soluble in water and ethanol, and is used in a variety of scientific applications due to its unique properties.

Scientific Research Applications

Dendritic Melamine-Based Compounds

One study focuses on the design, synthesis, and structure of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit, demonstrating the compound's utility in creating materials with mesogenic properties. This research illustrates the compound's role in the development of dendrimers with potential applications in self-assembling materials and nano-aggregates, which could have implications for nanotechnology and materials science (Morar et al., 2018).

Synthesis of Trifluoromethoxylated Aniline Derivatives

Another relevant study presents a protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, highlighting the challenges and solutions in synthesizing trifluoromethylated aromatic compounds. This research could be indicative of methods applicable to synthesizing related compounds, potentially useful in pharmaceuticals and agrochemicals development (Feng & Ngai, 2016).

Pesticide and Herbicide Intermediates

Research on dichloro-4-trifluoromethyl aniline, an intermediate in high-efficiency, low-toxic pesticides, and new herbicides, suggests the utility of similar trifluoromethyl aniline derivatives in agrochemical synthesis. The study reviews main preparation methods and the characteristics and applications of derived pesticides and herbicides (Li-shan, 2002).

Novel Pesticides Synthesis

Additionally, a study on the synthetic process of novel pesticides Bistrifluron involves the use of 3,5-bis-(trifluoromethyl)aniline, indicating the role of trifluoromethyl aniline derivatives in developing new pesticides with potent growth-retarding activity against pests. This research underscores the compound's relevance in synthesizing agrochemicals (An-chan, 2015).

properties

IUPAC Name

4-(2-propoxyethoxy)-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2.ClH/c1-2-5-17-6-7-18-9-3-4-11(16)10(8-9)12(13,14)15;/h3-4,8H,2,5-7,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGWIPSEIVGMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1=CC(=C(C=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride

CAS RN

1185297-62-4
Record name Benzenamine, 4-(2-propoxyethoxy)-2-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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